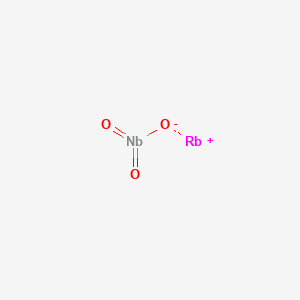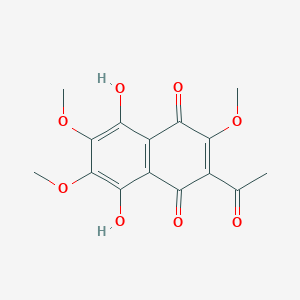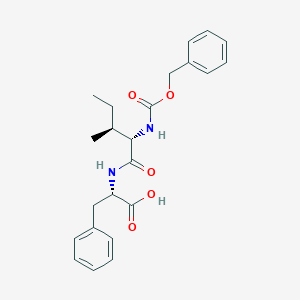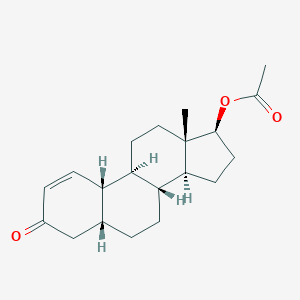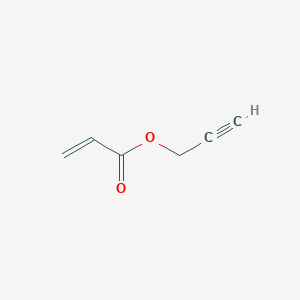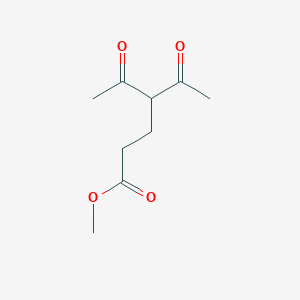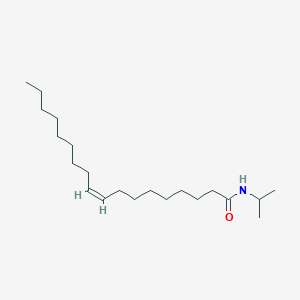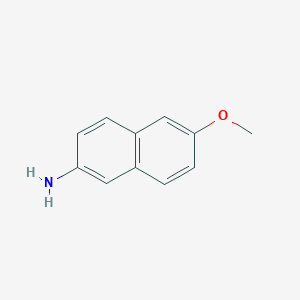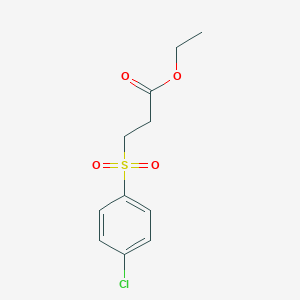
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate, also known as CPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSP is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and acetone.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate is not fully understood. However, it is believed to act as a prodrug that undergoes metabolic activation to form reactive intermediates that covalently modify cellular proteins. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leukotrienes, and thromboxanes. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of leukotrienes.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to reduce the production of prostaglandins, leukotrienes, and thromboxanes, which are involved in the inflammatory response. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has also been shown to reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to reduce pain and fever in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used as a building block in the synthesis of biologically active compounds. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been extensively studied for its potential applications in medicinal chemistry. However, Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has some limitations for lab experiments. It has poor water solubility, which limits its use in aqueous environments. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate also has limited bioavailability, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on Ethyl 3-(4-chlorophenyl)sulfonylpropanoate. One potential direction is the synthesis of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate derivatives that exhibit improved water solubility and bioavailability. Another potential direction is the study of the mechanism of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives. The identification of cellular targets and the elucidation of the molecular mechanisms of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives may lead to the development of new drugs for the treatment of inflammatory and pain disorders. The study of the pharmacokinetics and pharmacodynamics of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives may also provide valuable insights into their therapeutic potential.
Métodos De Síntesis
The synthesis of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination mechanism, resulting in the formation of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate. The yield of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of reactants.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a building block in the synthesis of biologically active compounds. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been used to synthesize sulfonamide derivatives that exhibit antibacterial, antifungal, and antitumor activities. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has also been used to synthesize nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.
Propiedades
Número CAS |
14725-83-8 |
|---|---|
Nombre del producto |
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate |
Fórmula molecular |
C11H13ClO4S |
Peso molecular |
276.74 g/mol |
Nombre IUPAC |
ethyl 3-(4-chlorophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C11H13ClO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Clave InChI |
RZYMGVKSNWALIW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl |
Sinónimos |
3-(4-Chlorophenylsulfonyl)propionic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cytidine,[5-3H]](/img/structure/B77100.png)
